molecular formula C14H21NO2 B13195439 3-[(4-Tert-butylbenzyl)amino]propanoic acid

3-[(4-Tert-butylbenzyl)amino]propanoic acid

Katalognummer: B13195439
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: WCTULNFYSPXGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C14H21NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with β-alanine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of β-alanine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is unique due to the presence of all three functional groups (tert-butylphenyl, amino, and propanoic acid) in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

3-[(4-tert-butylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17/h4-7,15H,8-10H2,1-3H3,(H,16,17)

InChI-Schlüssel

WCTULNFYSPXGTF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.